molecular formula C7H14O B1295208 2,2-Dimethyl-3-pentanone CAS No. 564-04-5

2,2-Dimethyl-3-pentanone

Cat. No. B1295208
CAS RN: 564-04-5
M. Wt: 114.19 g/mol
InChI Key: VLNUTKMHYLQCQB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-pentanone is a methyl ketone compound that has been studied in various contexts, including its potential as a fuel additive due to its high octane number and low emissions profile. It is also of interest in the field of organometallic chemistry, where its derivatives have been analyzed using spectroscopic techniques .

Synthesis Analysis

The synthesis of 2,2-Dimethyl-3-pentanone and its derivatives has been explored in several studies. For instance, organometallic compounds derived from 2,2-dimethyl-3-pentanone have been synthesized and characterized using IR and 13C NMR techniques . Additionally, the synthesis of related compounds, such as 2,3-pentanedione, has been achieved using classical nitration methods starting from 2-pentanone . Another study reports the synthesis of a complex compound involving 2-pentanone, which results in a tin(IV) derivative with a distorted trigonal bipyramidal arrangement .

Molecular Structure Analysis

The molecular structure of compounds related to 2,2-Dimethyl-3-pentanone has been determined using various techniques. For example, the crystal structure of a tin(IV) derivative of 2-pentanone has been elucidated, revealing a terdentate dianion coordinating to the tin atom . The effects of solvents and metals on the 13C chemical shifts of organometallic derivatives of 2,2-dimethyl-3-pentanone have also been discussed, providing insights into the molecular structure and bonding .

Chemical Reactions Analysis

Chemical reactions involving 2,2-Dimethyl-3-pentanone and its analogs have been studied extensively. The gas-phase reactions of OH radicals with related compounds have been investigated to assess the occurrence and importance of alkoxy radical isomerization, which provides evidence for the isomerization of alkoxy radicals via 1,5-H shifts . Another study describes the stereoselective formation of hemiacetals from 2-halo-3-pentanones, which undergoes further reactions such as [4 + 3] cycloadditions with conjugated diene systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-3-pentanone and related compounds have been characterized in various studies. For instance, the (vapor + liquid) equilibrium data for binary and ternary systems involving 2,4-dimethyl-3-pentanone have been reported, providing information on phase behavior and azeotropic characteristics . The high-temperature oxidation of 2-pentanone has been studied to understand combustion kinetics and the formation of harmful species, which is relevant for evaluating the potential of ketones as fuels or additives .

Scientific Research Applications

“2,2-Dimethyl-3-pentanone” is a chemical compound with the formula C7H14O . It’s also known as tert-Butyl Ethyl ketone or Ethyl tert-butyl ketone . This compound has been studied for its thermophysical properties . The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for this compound .

  • Enthalpy of formation

These properties are important in various fields of science and engineering, including physical chemistry, chemical engineering, and materials science. They can help scientists understand the behavior of this compound under different conditions, which can be useful in various applications, such as the design of chemical processes or the development of new materials .

  • Solvent in Paint

    • Application: Ketones like “2,2-Dimethyl-3-pentanone” can be used as solvents in paint due to their ability to dissolve a wide range of compounds .
    • Method: The ketone would be mixed with the paint to help maintain a smooth consistency and aid in the application of the paint .
    • Outcome: The use of ketones as solvents can improve the application and finish of the paint .
  • Precursor to Vitamin E

    • Application: Some ketones can serve as precursors in the synthesis of Vitamin E .
    • Method: The specific method would depend on the exact synthesis pathway, but it would involve various chemical reactions to convert the ketone into Vitamin E .
    • Outcome: The production of Vitamin E, an essential nutrient with antioxidant properties .
  • Ketonic Decarboxylation

    • Application: “2,2-Dimethyl-3-pentanone” can be produced by ketonic decarboxylation of propanoic acid .
    • Method: This reaction uses metal oxide catalysts and can be conducted in a tube furnace .
    • Outcome: The production of “2,2-Dimethyl-3-pentanone” from propanoic acid .
  • Carbonylation Route

    • Application: “2,2-Dimethyl-3-pentanone” can also be prepared by combining ethylene, CO, and H2 .
    • Method: This reaction can be catalyzed by dicobalt octacarbonyl, and water can be used as a source of hydrogen .
    • Outcome: The production of “2,2-Dimethyl-3-pentanone” from ethylene, CO, and H2 .
  • Gas Chromatography

    • Application: “2,2-Dimethyl-3-pentanone” can be used as a reference compound in gas chromatography .
    • Method: The compound would be used to calibrate the gas chromatograph, helping to identify and quantify other compounds in a sample .
    • Outcome: Improved accuracy and precision in analytical measurements .
  • Synthesis of Other Compounds

    • Application: “2,2-Dimethyl-3-pentanone” can serve as a starting material for the synthesis of other organic compounds .
    • Method: The specific method would depend on the exact synthesis pathway, but it would involve various chemical reactions to convert the ketone into the desired product .
    • Outcome: The production of a wide range of organic compounds for further study or use .

Safety And Hazards

2,2-Dimethyl-3-pentanone can cause serious eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

2,2-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNUTKMHYLQCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204971
Record name 3-Pentanone, 2,2-dimethyl-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-pentanone

CAS RN

564-04-5
Record name 2,2-Dimethyl-3-pentanone
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Record name 2,2-Dimethyl-3-pentanone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pentanone, 2,2-dimethyl-
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Record name 2,2-Dimethyl-3-pentanone
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Record name 2,2-Dimethyl-3-pentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
P Sellers - The Journal of Chemical Thermodynamics, 1970 - Elsevier
Enthalpies of combustion and vaporization at 25.0 C have been measured for some aliphatic branched ketones. Enthalpies of formation at 25.0 C have been derived for the compounds …
Number of citations: 40 www.sciencedirect.com
ID Brown - Journal of the American Chemical Society, 1980 - ACS Publications
Prediction of angles in tetrahedral complexes and pseudotetrahedral complexes with stereoactive pairs Page 1 2112 Journal of the American Chemical Society / 102:6 / March 12, 1980 …
Number of citations: 9 pubs.acs.org
JS Hubbard, TM Harris - Journal of the American Chemical …, 1980 - ACS Publications
2110 Journal of the American Chemical Society/102: 6/March 12,¡ 980 and C4-C5 bonds are sufficiently weakened compared with the C1-N2 and N3-C4 bonds in this strained …
Number of citations: 40 pubs.acs.org
SM Csicsery, H Pines - Journal of the American Chemical Society, 1962 - ACS Publications
2, 2-Dimethyl-3-methyl-CH-pcntane was allowed to react at 532-542 over" non-acidic" chromia-alumina catalyst in which the alumina was obtained from potassium alumínate. The …
Number of citations: 12 pubs.acs.org
VJ Shiner Jr, TE Neumann, BB Basinger - Croatica chemica acta, 1996 - hrcak.srce.hr
Solvolysis rates, alpha and beta deuterium isotope rate effects and product yields have been determined for some 1-(1-adamantyl) propyl sulfonate esters, 4, in some ethanol-water, …
Number of citations: 6 hrcak.srce.hr
TS Rothrock, A Fry - Journal of the American Chemical Society, 1958 - ACS Publications
3, 3-Dimethyl-2-butanone-1-C14 was treated with sulfuric acid under conditions which are known to produce rearrange-ments of similar aliphatic ketones. The carbon-14 was found to …
Number of citations: 16 pubs.acs.org
M MCWILLIAMS, AC MACKEY - Journal of Food Science, 1969 - Wiley Online Library
The volatile flavor components of a lightly milled, whole‐grain soft wheat, Moro variety, were isolated and studied by gas‐liquid chromatography, mass spectrometry, Paper …
Number of citations: 45 ift.onlinelibrary.wiley.com
RB Bates, SR Taylor - The Journal of Organic Chemistry, 1994 - ACS Publications
,'-Dianions 1 from ketones were first prepared by Hubbard and Harris1 by the metalation of potassium enolates with n-butyllithium. They reacted these dianions with 1 equiv of an …
Number of citations: 13 pubs.acs.org
R Meyer, L Gorrichon, P Maroni - Journal of Organometallic Chemistry, 1977 - Elsevier
Organometallic compounds obtained from 2,2-dimethyl-3-pentanone are studied by IR and 13 C NMR techniques. O- and C-metallated compounds may be differenciated by the latter …
Number of citations: 2 www.sciencedirect.com
N Shimizu, T Miyahara, M Mishima… - Bulletin of the Chemical …, 1989 - journal.csj.jp
Transient enols including those of acetaldehyde, acetone, cyclopentanone, 3-pentanone, 2,4-dimethyl-3-pentanone, 2-butanone, and 2-methyl-3-pentanone were trapped …
Number of citations: 12 www.journal.csj.jp

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